molecular formula C14H13ClN2O3 B11556897 2-(4-chlorophenoxy)-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide

2-(4-chlorophenoxy)-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide

Cat. No.: B11556897
M. Wt: 292.72 g/mol
InChI Key: UJQSNNLMUBXCNI-LZYBPNLTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chlorophenoxy)-N’-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by its unique chemical structure, which includes a chlorophenoxy group and a methylfuran moiety linked through an acetohydrazide bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N’-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N’-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-chlorophenoxy)-N’-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N’-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular pathways, leading to its bioactive effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in oxidative stress and apoptosis pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-chlorophenoxy)-N’-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide stands out due to its unique combination of a chlorophenoxy group and a methylfuran moiety. This structural uniqueness contributes to its distinct chemical reactivity and potential bioactivity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C14H13ClN2O3

Molecular Weight

292.72 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[(E)-(5-methylfuran-2-yl)methylideneamino]acetamide

InChI

InChI=1S/C14H13ClN2O3/c1-10-2-5-13(20-10)8-16-17-14(18)9-19-12-6-3-11(15)4-7-12/h2-8H,9H2,1H3,(H,17,18)/b16-8+

InChI Key

UJQSNNLMUBXCNI-LZYBPNLTSA-N

Isomeric SMILES

CC1=CC=C(O1)/C=N/NC(=O)COC2=CC=C(C=C2)Cl

Canonical SMILES

CC1=CC=C(O1)C=NNC(=O)COC2=CC=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.